molecular formula C12H16BrNO2 B153386 Tert-butyl 4-bromobenzylcarbamate CAS No. 68819-84-1

Tert-butyl 4-bromobenzylcarbamate

Cat. No.: B153386
CAS No.: 68819-84-1
M. Wt: 286.16 g/mol
InChI Key: DJNCXSGGAMADNN-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimalarial Candidate Development :

    • Tert-butyl isoquine (GSK369796), a derivative, was developed for antimalarial applications. It showed effectiveness against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
  • Synthesis of Anti-inflammatory Agents :

    • Compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. They demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
  • Human Metabolism Studies :

    • Research on the metabolism and excretion kinetics of lysmeral (2-(4-tert-butylbenzyl)propionaldehyde) in humans after oral dosage. Lysmeral, structurally related to tert-butyl 4-bromobenzylcarbamate, provided insights into suitable biomarkers of exposure in human urine (Scherer et al., 2017).
  • Investigation of Antioxidants :

    • The study of dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide and bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide, structurally related compounds, revealed antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them promising medicinal antioxidant drugs (Shinko et al., 2022).
  • Biomonitoring Studies :

    • Analysis of urine samples for biomonitoring revealed exposure trends to the fragrance chemical lysmeral, a related compound, indicating its widespread use and potential health implications (Scherer et al., 2020).
  • Metabolism in Rat and Human :

    • Research on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans. The study provided insights into species-specific metabolic pathways and excretion mechanisms (Daniel et al., 1968).
  • Chemical Synthesis Applications :

    • Various studies have explored the chemical synthesis processes using tert-butyl or related structures as key components in producing complex organic compounds. These studies contribute significantly to the field of organic chemistry and drug development (Nassal, 1983); (Orito et al., 2000).
  • Evaluation of Solvent Effects in Reactions :

    • Studies have been conducted on the effect of solvents on reactions involving aryl bromides and tert-butyllithium, providing valuable information for optimizing synthetic procedures in organic chemistry (Bailey et al., 2006).
  • Exploration of Isostere Properties in Medicinal Chemistry :

    • Evaluation of tert-butyl isosteres, including their physicochemical and pharmacokinetic properties, efficacies, and activities. This research is crucial for drug discovery and development (Westphal et al., 2015).
  • Partial Oxidation Studies :

    • Investigation of the partial oxidation of 4-tert-butyltoluene, a structurally related compound, catalyzed by homogeneous cobalt and cerium acetate catalysts. This research is significant for understanding reaction mechanisms and selectivity in organic synthesis (van de Water et al., 2007).

Safety and Hazards

Tert-butyl 4-bromobenzylcarbamate is associated with several hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .

Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCXSGGAMADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498921
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68819-84-1
Record name 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68819-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzylamine hydrochloride 116 (2.225 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) in THF (20 mL) and water (5 mL) was treated with BOC2O (2.40 g, 11.0 mmol, 1.1 equiv) at room temperature and stirred for 12 h. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was treated with water (10 mL) and EtOAc (40 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (20 mL). The combined organic extracts were washed with water (2×20 mL) and saturated aqueous NaCl (20 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the desired (4-bromo-benzyl)-carbamic acid tert-butyl ester 117 (2.60 g, 90.9% yield) as a colorless oil.
Quantity
2.225 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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